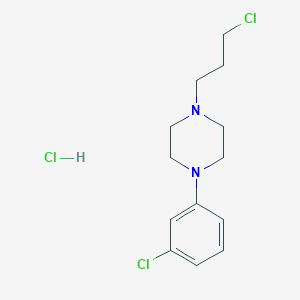

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLRNANYLVRULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057761 | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-52-4 | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692F180CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

The process begins with the cyclization of bis-(2-chloroethyl)methylamine hydrochloride and 3-chloroaniline in xylene at 140–145°C under reflux, catalyzed by p-toluenesulfonic acid. The product crystallizes as off-white crystals after cooling, yielding 84.6% with ≥97% purity after acetone washes. Key parameters include:

Alkylation with 1-Bromo-3-chloropropane

1-(3-Chlorophenyl)piperazine hydrochloride undergoes alkylation with 1-bromo-3-chloropropane in a biphasic acetone-water system. Sodium hydroxide (1.15 mol equivalents) facilitates deprotonation, enabling nucleophilic attack at 25–30°C over 15 hours. The organic layer is separated, concentrated, and isolated as a pale yellow oil with a 72.6% yield.

Hydrochloride Salt Formation

The free base is treated with isopropanol-hydrochloric acid (15%) to precipitate the hydrochloride salt. Recrystallization from methanol achieves ≥98% purity, confirmed by HPLC.

Continuous Flow Synthesis for Industrial Scalability

Reactor Design and Process Intensification

Patent EP3749668B1 describes a continuous flow method using microreactors to enhance mixing and heat transfer. Key advantages include:

Table 1: Batch vs. Continuous Flow Synthesis

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 15–24 hours | 20–30 minutes |

| Temperature | 25–30°C | 50–60°C |

| Solvent | Acetone-water | Ethanol-toluene |

| Yield | 72.6% | 95–98% |

| Purity (HPLC) | ≥97% | ≥99% |

Alternative Three-Step Synthesis from Diethanolamine

Di(2-chloroethyl)methylamine Hydrochloride Preparation

Diethanolamine reacts with thionyl chloride in chloroform at 0–5°C to form di(2-chloroethyl)methylamine hydrochloride. This intermediate is critical for subsequent cyclization.

Cyclization with 3-Chloroaniline

In dimethylbenzene, 3-chloroaniline and di(2-chloroethyl)methylamine hydrochloride undergo cyclization at 140°C for 8 hours, yielding 1-(3-chlorophenyl)piperazine hydrochloride (81% yield).

Final Alkylation Step

The piperazine derivative reacts with 1-bromo-3-chloropropane at 0–10°C in dichloromethane, followed by hydrochloride salt precipitation. This method achieves 78% yield but requires low-temperature control to minimize side reactions.

Critical Analysis of Methodologies

Solvent and Catalyst Selection

-

Xylene vs. Dimethylbenzene : Xylene offers higher boiling points (140°C) for efficient cyclization, while dimethylbenzene reduces side products in alkylation.

-

Base Optimization : Sodium hydroxide in batch processes vs. potassium carbonate in flow systems affects reaction rates and byproduct formation.

Yield and Purity Trade-offs

-

Batch Methods : Lower yields (72–84%) but simpler equipment requirements.

-

Flow Chemistry : Near-quantitative yields (95–98%) with superior impurity profiles, suitable for GMP manufacturing.

Industrial-Scale Production Recommendations

For large-scale synthesis, continuous flow systems are preferred due to:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Methods and Yields

| Synthesis Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Reflux | 7 hours | 60 |

| Microwave-Assisted Synthesis | 40 seconds | 88 |

Pharmacological Applications

The compound exhibits various pharmacological activities, primarily as a potential antidepressant and anxiolytic agent. It is structurally related to trazodone, which is known for its efficacy in treating depression and anxiety disorders. Studies have indicated that derivatives of this compound can act as antagonists at dopamine receptors, which may contribute to their therapeutic effects .

Case Studies

- Antidepressant Activity : A study assessed the ability of derivatives of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride to inhibit stereotypic behaviors induced by apomorphine in mice, demonstrating its potential as an antidepressant .

- Neuropharmacological Effects : Another investigation evaluated the effects on L-DOPA synthesis in the mouse brain, indicating that certain derivatives could reverse increases in L-DOPA levels induced by GBL (gamma-butyrolactone), further supporting their neuropharmacological relevance .

Research Insights

Research has highlighted the compound's role as a precursor for synthesizing various piperazine derivatives that possess enhanced pharmacological profiles. These derivatives have been explored for their potential use in treating psychiatric disorders due to their ability to modulate neurotransmitter systems effectively.

Table 2: Pharmacological Activities of Derivatives

Market Trends and Future Directions

The market for compounds like this compound is expected to grow significantly due to increasing research into novel antidepressants and anxiolytics. The global demand for effective psychiatric medications drives the exploration of such compounds in clinical settings .

Wirkmechanismus

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as a ligand for serotonin receptors, modulating their activity and influencing neurotransmission. This interaction can affect mood, cognition, and behavior, making it a valuable tool in neuropharmacological research.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

- CAS Registry Number: 39577-43-0 (base), 52605-52-4 (monohydrochloride)

- Molecular Formula : C₁₃H₁₈Cl₂N₂·HCl

- Molecular Weight: 309.66 (monohydrochloride)

- Physical Properties : White to off-white crystalline powder; melting point 199–204°C .

- SMILES : ClC1=CC=CC(=C1)N2CCN(CC2)CCCCl .

Synthesis :

The compound is synthesized via a multi-step process:

Cyclization : Reaction of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride to form 1-(3-chlorophenyl)piperazine hydrochloride .

Alkylation : Subsequent reaction with 1-bromo-3-chloropropane in alkaline aqueous acetone yields the target compound . Microwave-assisted methods improve efficiency, achieving 88% yield in 40 seconds versus 60% in 7 hours under conventional conditions .

Comparison with Structurally Similar Piperazine Derivatives

Pharmacological and Functional Differences

Methoxyphenyl derivatives (e.g., 1-(2-methoxyphenyl)-4-(3-chloropropyl)piperazine) exhibit high 5-HT1A receptor binding (Ki < 10 nM) due to electron-donating methoxy groups enhancing π-π interactions . Triazole derivatives (e.g., 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine) show antimicrobial activity (14–15 mm inhibition zones against Aspergillus niger) .

Synthetic Efficiency :

- Microwave-assisted synthesis reduces reaction time from hours to seconds (e.g., 40 seconds at 300 W vs. 7 hours conventionally) .

- Montmorillonite K10-catalyzed condensation achieves 88–95% yields for trazodone derivatives, outperforming traditional acid catalysts .

Thermodynamic Stability: The 3-chlorophenyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to non-halogenated analogues . Diphenylpropanol derivatives (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol HCl) exhibit σ-receptor antagonism, modulating dopamine release .

Key Research Findings

Green Chemistry Advances

Impurity Profiling

Biologische Aktivität

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of piperazine-based compounds known for their diverse pharmacological profiles, including antidepressant, antipsychotic, and anticancer activities.

- Molecular Formula : C13H19Cl2N2

- Molecular Weight : 292.21 g/mol

- Structure : The compound features a piperazine ring substituted with a 3-chlorophenyl group and a 3-chloropropyl chain, which may influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : This compound has been evaluated for its ability to modulate dopamine receptors, showing significant postsynaptic dopamine receptor antagonist activity. In animal models, it demonstrated efficacy in reducing stereotypic behaviors induced by apomorphine, suggesting potential antidepressant properties .

- Anticancer Activity : Studies have shown that piperazine derivatives can inhibit microtubule dynamics in cancer cells. For instance, related compounds have been found to induce mitotic arrest in colon cancer cells, enhancing their sensitivity to apoptotic signals. This mechanism may extend to this compound, although specific data on this compound's anticancer activity remains limited .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by the positioning and nature of substituents on the piperazine ring:

- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring enhances the compound's interaction with biological targets, potentially increasing its potency against certain receptors .

- Chain Length Variations : Modifications in the length and branching of the alkyl chain (e.g., propyl vs. butyl) can significantly affect pharmacokinetics and receptor affinity.

Antidepressant Activity

In a study examining various piperazine derivatives, this compound was tested for its ability to inhibit dopaminergic activity. The results indicated a significant reduction in stereotypic behavior in mice when treated with this compound compared to controls. The ED50 values were determined using probit analysis, demonstrating promising antidepressant-like effects .

Anticancer Potential

Research focusing on related piperazine compounds highlighted their ability to disrupt microtubule formation in cancer cells. For instance, AK301, a structurally similar derivative, was shown to induce mitotic arrest at low micromolar concentrations (ED50 ≈ 115 nM) in colon cancer cell lines. This suggests that this compound may possess similar mechanisms of action that warrant further investigation .

Data Tables

Q & A

Q. How does this compound’s reactivity compare to non-chlorinated analogs?

- Experimental Design :

- Kinetic Studies : Compare nucleophilic substitution rates with non-chlorinated piperazines under identical conditions (e.g., SN2 reactions with alkyl halides).

- Thermal Stability : TGA/DSC analysis shows higher decomposition onset (~200°C) vs. ~180°C for non-chlorinated analogs due to increased electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.